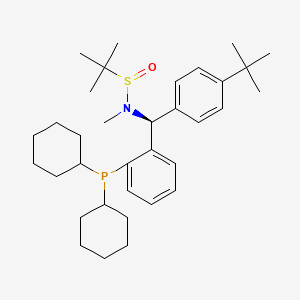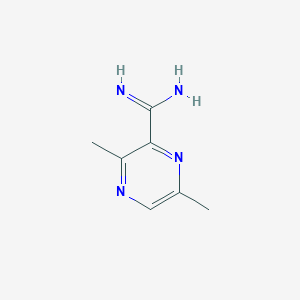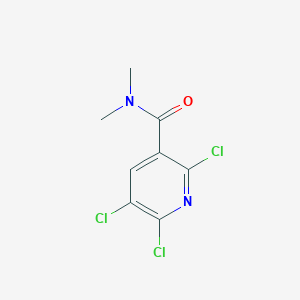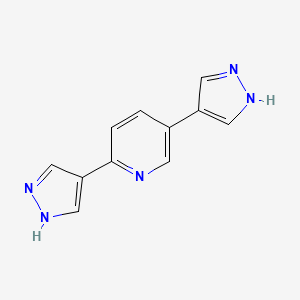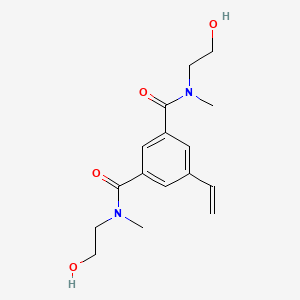![molecular formula C31H21N B13660483 3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
3-Phenyl-9,9'-spirobi[fluoren]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties and applications in various fields, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a spiro linkage, which imparts rigidity and enhances its photophysical properties, making it a valuable material in optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a reaction between a fluorene derivative and an amine. The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·OEt2) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles like halides or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorene compounds.
Aplicaciones Científicas De Investigación
3-Phenyl-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems due to its structural stability.
Mecanismo De Acción
The mechanism by which 3-Phenyl-9,9’-spirobi[fluoren]-2-amine exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid framework that enhances the compound’s photophysical properties. This rigidity reduces non-radiative decay pathways, leading to higher photoluminescence quantum yields. The compound’s molecular targets and pathways involve interactions with light and electronic states, making it highly efficient in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(9,9’-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Spiro[fluorene-9,9’-xanthene] derivatives
Uniqueness
3-Phenyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique spiro linkage, which imparts superior rigidity and photophysical properties compared to other similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs and other optoelectronic devices .
Propiedades
Fórmula molecular |
C31H21N |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3'-phenyl-9,9'-spirobi[fluorene]-2'-amine |
InChI |
InChI=1S/C31H21N/c32-30-19-29-25(18-24(30)20-10-2-1-3-11-20)23-14-6-9-17-28(23)31(29)26-15-7-4-12-21(26)22-13-5-8-16-27(22)31/h1-19H,32H2 |
Clave InChI |
DUXMSNOILCDVOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2N)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



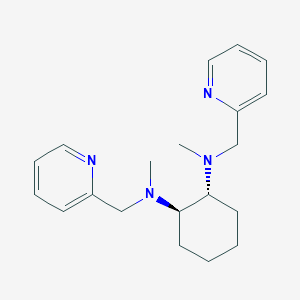

![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
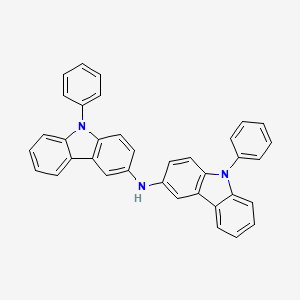
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
